4-{[[(2-chloropyridin-3-yl)methyl](methyl)amino]methyl}-N-pyridin-3-ylbenzamide -

4-{[[(2-chloropyridin-3-yl)methyl](methyl)amino]methyl}-N-pyridin-3-ylbenzamide

Catalog Number: EVT-3917982
CAS Number:
Molecular Formula: C20H19ClN4O
Molecular Weight: 366.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section explores compounds structurally related to 4-{[amino]methyl}-N-pyridin-3-ylbenzamide, as discussed in the provided scientific literature.

(2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor with in vivo antitumor activity. [] It demonstrated significant dose-related activity in HCT116 colon and A549 lung tumor models. []
  • Relevance: While structurally distinct from 4-{[amino]methyl}-N-pyridin-3-ylbenzamide, NVP-LAQ824 exemplifies a class of compounds containing aromatic rings linked by an amine-containing spacer, highlighting a potential area of structural similarity for investigation. Further research could explore whether modifications to the 4-{[amino]methyl}-N-pyridin-3-ylbenzamide scaffold could yield HDAC inhibitory activity.

N-(3,4-Dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

  • Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. [] It served as a clinical development candidate, prompting further structure-activity relationship studies. []
  • Relevance: The core structure of BMS-193884, featuring a biphenyl motif with sulfonamide and substituted heterocyclic groups, shares similarities with 4-{[amino]methyl}-N-pyridin-3-ylbenzamide. Investigating whether these structural resemblances translate to shared biological activities, particularly regarding endothelin receptor interactions, could be of interest.

N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

  • Compound Description: BMS-207940 is a highly potent and orally active ET(A)-selective endothelin receptor antagonist. [] It exhibits a 150-fold increase in potency and greater selectivity compared to BMS-193884. []
  • Relevance: BMS-207940 represents a structurally optimized analog of BMS-193884, with modifications to the biphenyl substituents. Comparing its structure to 4-{[amino]methyl}-N-pyridin-3-ylbenzamide may offer insights into the structure-activity relationship of endothelin receptor antagonists and guide potential modifications to enhance the target compound's biological profile.

Hydrogen {phosphono[(pyridin-1-ium-3-yl)amino]methyl}phosphonate (pro-E) (Ia)

  • Compound Description: Ia is a conformational isomer characterized by chain-chain interactions involving phosphono and phosphonate groups, significantly influencing its crystal packing. []
  • Relevance: Ia shares a key structural feature with 4-{[amino]methyl}-N-pyridin-3-ylbenzamide: a pyridin-3-yl)amino]methyl moiety. Exploring the conformational preferences and potential for hydrogen bonding in both compounds, particularly around this shared moiety, could provide valuable structural insights.

Hydrogen {phosphono[(pyridin-1-ium-3-yl)amino]methyl}phosphonate (pro-Z) (Ib)

  • Compound Description: Ib, another conformational isomer, forms highly corrugated monolayers in its crystal structure due to specific hydrogen-bonding patterns. []
  • Relevance: Similar to Ia, Ib's structural relevance to 4-{[amino]methyl}-N-pyridin-3-ylbenzamide lies in the shared pyridin-3-yl)amino]methyl fragment. Comparing the crystal packing and intermolecular interactions of both compounds could offer insights into the influence of conformational changes and substituent variations on their solid-state properties.
  • Compound Description: II features a flat bilayer arrangement in its crystal structure, facilitated by N—H···O hydrogen bonds and C—H···O interactions. []
  • Relevance: The presence of a (2-chloropyridin-3-yl)amino]methyl group in II makes it structurally analogous to 4-{[amino]methyl}-N-pyridin-3-ylbenzamide. Comparing their structural features, particularly the influence of the chlorine atom on the pyridine ring and the overall conformation, could help understand their respective structure-activity relationships.

Bis(6-chloropyridin-3-aminium) [hydrogen bis({[2-chloropyridin-1-ium-3-yl(0.5+)]amino}methylenediphosphonate)] (pro-Z) (III)

  • Compound Description: III exhibits a ribbon-like crystal structure, stabilized by N—H···O interactions, cation-mediated contacts, and π-π interactions between aromatic rings. []
  • Relevance: Both III and 4-{[amino]methyl}-N-pyridin-3-ylbenzamide incorporate a (chloropyridin-3-yl)amino]methyl moiety, although with different substitution patterns on the pyridine ring. Investigating whether these structural variations lead to significant differences in their crystal packing, hydrogen-bonding networks, and overall solid-state properties could be informative.

N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

  • Compound Description: PF-04958242 acts as a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator. [] Its development involved structure-based drug design to optimize interactions with the human GluA2 ligand-binding domain. []
  • Relevance: While structurally distinct from 4-{[amino]methyl}-N-pyridin-3-ylbenzamide, PF-04958242 shares a common feature: the presence of a substituted aromatic ring linked to a sulfonamide group. Investigating whether modifications to the target compound could introduce similar receptor-binding interactions observed with PF-04958242 might reveal new pharmacological properties.

(Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778)

  • Compound Description: BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [] Its development focused on optimizing activity, selectivity, efficacy, pharmacokinetics, and overall drug-likeness. []
  • Relevance: The core structure of BMS-767778, containing a bicyclic heterocycle with a substituted phenyl ring, exhibits some resemblance to the aromatic and heterocyclic features present in 4-{[amino]methyl}-N-pyridin-3-ylbenzamide. Exploring whether these structural similarities translate into any shared biological activities, particularly regarding DPP-4 inhibition, could be an area for further investigation.

This list of related compounds provides a starting point for a comprehensive analysis of the structural diversity and potential biological activities associated with variations on the 4-{[amino]methyl}-N-pyridin-3-ylbenzamide scaffold. By systematically exploring these structural motifs and their associated biological profiles, researchers can gain valuable insights into the structure-activity relationships governing this class of compounds and potentially identify promising lead candidates for drug discovery efforts.

Properties

Product Name

4-{[[(2-chloropyridin-3-yl)methyl](methyl)amino]methyl}-N-pyridin-3-ylbenzamide

IUPAC Name

4-[[(2-chloropyridin-3-yl)methyl-methylamino]methyl]-N-pyridin-3-ylbenzamide

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C20H19ClN4O/c1-25(14-17-4-2-11-23-19(17)21)13-15-6-8-16(9-7-15)20(26)24-18-5-3-10-22-12-18/h2-12H,13-14H2,1H3,(H,24,26)

InChI Key

XBGDTAIWQQXCDV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2)CC3=C(N=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.